REACTION_CXSMILES
|
[H][H].C=C.Cl.[CH2:6]=[CH:7]C.[CH2:9]=[CH:10][CH2:11][CH3:12].[Al+3].[Cl-].[Cl-].[Cl-]>[Al+3].[Cl-].[Cl-].[Cl-].CCCCCC.CCCC.Cl[Ti](Cl)(Cl)Cl.[Al](CC)(CC)CC.[Al](Cl)(CC)CC>[CH2:6]=[CH2:7].[CH2:9]=[CH:10][CH3:11].[CH2:9]=[CH:10][CH2:11][CH3:12] |f:5.6.7.8,9.10.11.12,18.19.20|
|
Name
|
TiCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyolefin
|
Quantity
|
61 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyolefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
TiCl3
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Al(C2H5)3Cl3
|
Quantity
|
0.7 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
46 kg
|
Type
|
solvent
|
Smiles
|
CCCC
|
Name
|
|
Quantity
|
1 mol
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Al](CC)(CC)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Al](CC)(CC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCC
|
Name
|
|
Quantity
|
100 kg
|
Type
|
solvent
|
Smiles
|
CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
3.3 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 kg
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
TiCl3
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
Per hour
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
a reaction time of 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
is kept at 85° C. by jacket
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
circulatory gas cooling
|
Type
|
CUSTOM
|
Details
|
The polyethene suspension obtained in this polymerization kettle
|
Type
|
ADDITION
|
Details
|
is introduced continuously, through a slide valve
|
Type
|
CUSTOM
|
Details
|
regulated by the level in the kettle, into a horizontal 2 m3 reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a mixing stirrer
|
Type
|
CUSTOM
|
Details
|
The reactor is equipped with jacket
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
circulatory gas cooling
|
Type
|
CUSTOM
|
Details
|
is kept at 80° C
|
Type
|
WAIT
|
Details
|
Per hour
|
Type
|
ADDITION
|
Details
|
This free-flowing powder is introduced continuously, through a pressure lock, into a fluidized bed
|
Type
|
CUSTOM
|
Details
|
is continued at 75° C. under a pressure of 7 bar
|
Type
|
WAIT
|
Details
|
Per hour
|
Type
|
WAIT
|
Details
|
Per hour
|
Type
|
TEMPERATURE
|
Details
|
The pressure of 7 bar is maintained
|
Type
|
CUSTOM
|
Details
|
condensed in the cooler of the circuit
|
Type
|
CUSTOM
|
Details
|
are separated off
|
Type
|
CUSTOM
|
Details
|
The remaining volatile hydrocarbons are removed
|
Type
|
WAIT
|
Details
|
Per hour
|
Name
|
|
Type
|
product
|
Smiles
|
C=C.C=CC.C=CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |